N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide
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Overview
Description
N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropyl chain, and a sulfamoylbenzamide core. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to cyclohexane, followed by functionalization to introduce the hydroxypropyl group.
Amide formation: The final step involves the coupling of the cyclohexyl-hydroxypropyl intermediate with 2,3-dimethyl-5-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexyl-3-oxopropyl or cyclohexyl-3-carboxypropyl derivatives.
Reduction: Formation of cyclohexyl-3-aminopropyl derivatives.
Substitution: Various substituted benzamide derivatives depending on the reagents used.
Scientific Research Applications
N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit histone demethylases, enzymes involved in the regulation of gene expression . By binding to the active site of these enzymes, the compound can modulate their activity, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
- The presence of both the sulfamoyl and hydroxypropyl groups in this compound distinguishes it from other benzamide derivatives. This unique combination of functional groups contributes to its distinct chemical properties and potential applications.
Properties
IUPAC Name |
N-(2-cyclohexyl-3-hydroxypropyl)-2,3-dimethyl-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-12-8-16(25(19,23)24)9-17(13(12)2)18(22)20-10-15(11-21)14-6-4-3-5-7-14/h8-9,14-15,21H,3-7,10-11H2,1-2H3,(H,20,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQLPVWJLEIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)NCC(CO)C2CCCCC2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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